2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a piperidinyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Alkyne Intermediate: Starting with 4-chlorobenzyl chloride, it undergoes a nucleophilic substitution with sodium acetylide to form 4-chlorophenylacetylene.
Piperidine Addition: The alkyne intermediate is then reacted with 4-piperidinylbut-2-yn-1-amine under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide
- 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
Comparison: Compared to its analogs, 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide may exhibit unique binding affinities and pharmacokinetic properties due to the presence of the piperidinyl group. This structural difference can influence its biological activity and potential therapeutic applications, making it a compound of particular interest in drug discovery and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-8-6-15(7-9-16)14-17(21)19-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1,3-4,10-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFHLIRILAXYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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